molecular formula C24H16ClN3O3S B3684393 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

Cat. No.: B3684393
M. Wt: 461.9 g/mol
InChI Key: AWGDJUZSEYJUEY-UHFFFAOYSA-N
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Description

3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA typically involves the following steps:

    Formation of Benzofuran-2-Carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride.

    Synthesis of 5-Chloro-1,3-Benzoxazole: This involves the cyclization of appropriate precursors under specific conditions.

    Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with 3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenylthiourea in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, thiourea derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal complexes.

Medicine

Medicinally, thiourea compounds have been investigated for their potential as antiviral, antibacterial, and anticancer agents.

Industry

In industry, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a broad range of applications.

    Benzofuran Derivatives: Known for their biological activities.

    Benzoxazole Derivatives: Often studied for their medicinal properties.

Uniqueness

The uniqueness of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA lies in its combined structural features, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3S/c1-13-16(23-26-18-12-15(25)9-10-20(18)31-23)6-4-7-17(13)27-24(32)28-22(29)21-11-14-5-2-3-8-19(14)30-21/h2-12H,1H3,(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGDJUZSEYJUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 2
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 3
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 4
Reactant of Route 4
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 5
Reactant of Route 5
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 6
Reactant of Route 6
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

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